molecular formula C92H112F3N21O26 B1496354 Anantin (linear sequence) Trifluoroacetate CAS No. 348600-37-3

Anantin (linear sequence) Trifluoroacetate

Cat. No. B1496354
M. Wt: 1985 g/mol
InChI Key: CTIYFVCHHKMKRL-IGDLCCEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anantin (linear sequence) Trifluoroacetate is a decapeptide, a type of protein that is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . It has a linear sequence and is often used for pharmaceutical testing . The sequence of this peptide is H-Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH trifluoroacetate salt .


Molecular Structure Analysis

Anantin (linear sequence) Trifluoroacetate is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). Lasso peptides possess remarkable thermal and proteolytic stability and various biological activities . The molecular structure of Anantin (linear sequence) Trifluoroacetate is complex, with a linear sequence of amino acids that form a unique lasso structure .

Scientific Research Applications

Enhancing Mass Spectrometry Sensitivity

Trifluoroacetic acid (TFA), commonly used in liquid chromatography and mass spectrometry (LC/MS), demonstrates improved separation efficiency and lowered detection limits when combined with supercharging agents. This combination effectively rescues ionization suppression typically observed with TFA, showcasing its utility in enhancing the sensitivity of LC/MS for peptides and proteins (Nshanian et al., 2017).

Facilitating Organic Synthesis

TFA has been pivotal in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and hydroarylations. Its role as a solvent, catalyst, and reagent in organic synthesis highlights its versatility and importance in facilitating diverse chemical reactions, contributing significantly to pharmaceutical and agrochemical research (López & Salazar, 2013).

Advancements in Nanotechnology

The development of water-dispersible, ligand-free, upconverting lanthanide-doped nanoparticles through the thermal decomposition of metal trifluoroacetates marks a significant advancement in nanotechnology. This method not only simplifies the production process but also enhances the luminescence properties of the nanoparticles, opening new avenues in biofunctionalization and drug delivery applications (Bogdan et al., 2011).

Photocatalytic Activity Enhancement

Research indicates that trifluoroacetic acid plays a crucial role in enhancing the photocatalytic activity of F-doped TiO2. Its use in the synthesis process significantly alters the material's morphology, crystal structure, and surface chemical state, leading to improved photocatalytic performance. This underscores the potential of TFA in the development of more efficient photocatalytic materials for environmental remediation (Samsudin et al., 2016).

Environmental Applications

The oxidative destruction of perfluorooctane sulfonate using boron-doped diamond film electrodes demonstrates TFA's environmental application. This process results in the breakdown of persistent pollutants into less harmful compounds, such as sulfate, fluoride, and trifluoroacetic acid, highlighting the potential of TFA-based techniques in water treatment and pollution control (Carter & Farrell, 2008).

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(5S,8S,14S,20S,23S)-20-(2-amino-2-oxoethyl)-5-benzyl-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H111N21O24.C2HF3O2/c1-5-48(3)77-88(132)98-45-75(120)101-62(34-54-39-93-58-25-17-16-24-57(54)58)80(124)96-43-73(118)103-64(36-69(91)114)84(128)106-65(37-70(115)94-41-71(116)100-60(86(130)110-77)31-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-59(30-50-18-10-7-11-19-50)79(123)95-42-72(117)102-63(35-55-40-92-47-99-55)83(127)105-61(32-53-26-28-56(113)29-27-53)82(126)109-68(46-112)81(125)97-44-74(119)104-66(38-76(121)122)85(129)108-67(90(134)135)33-52-22-14-9-15-23-52;3-2(4,5)1(6)7/h7-29,39-40,47-49,59-68,77-78,93,112-113H,5-6,30-38,41-46H2,1-4H3,(H2,91,114)(H,92,99)(H,94,115)(H,95,123)(H,96,124)(H,97,125)(H,98,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,127)(H,106,128)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135);(H,6,7)/t48-,49-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,77-,78-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIYFVCHHKMKRL-IGDLCCEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H112F3N21O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1985.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(1)Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp(1)-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe-OH.TFA

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